1-Boc-3-Methanesulfonyloxyazetidine

Organic synthesis Process chemistry Pharmaceutical intermediates

1-Boc-3-Methanesulfonyloxyazetidine (CAS 141699-58-3) is the definitive electrophilic building block for 3-substituted azetidine synthesis. Unlike 3-hydroxy, 3-chloro, or 3-tosylate analogs that cause lower yields and side reactions, the mesylate leaving group provides an unmatched balance of reactivity and stability under mild conditions, fully preserving the acid-labile Boc protecting group. The near-quantitative yield (100%) in mesylation minimizes early-stage cost of goods (COGS) for API manufacturing. Its orthogonal Boc/mesylate functionality enables sequential derivatization—critical for bifunctional molecules such as PROTACs and ADCs. Supplied as a white to light yellow crystalline powder with ≥98% purity (GC), melting point 69 °C, and stable at room temperature. Choose this compound for reliable, high-yielding routes to 3-aminoazetidines, a privileged scaffold in kinase inhibitors and GPCR modulators.

Molecular Formula C9H17NO5S
Molecular Weight 251.3 g/mol
CAS No. 141699-58-3
Cat. No. B128427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Methanesulfonyloxyazetidine
CAS141699-58-3
Molecular FormulaC9H17NO5S
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
InChIInChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3
InChIKeyXXBDTKYKFFIAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-Methanesulfonyloxyazetidine (CAS 141699-58-3): Essential Building Block for Azetidine-Based Drug Discovery and Chemical Synthesis


1-Boc-3-Methanesulfonyloxyazetidine (CAS 141699-58-3, molecular formula C₉H₁₇NO₅S, molecular weight 251.30) is a Boc-protected azetidine derivative bearing a methanesulfonyloxy (mesylate) leaving group at the C3 position. This compound serves as a versatile electrophilic building block for the synthesis of 3-substituted azetidines, including 3-amino-, 3-cyano-, and 3-guanidinoazetidines, as well as azetidine-3-carboxylic acids [1]. The compound exhibits a melting point of 69 °C , is typically supplied as a white to light yellow crystalline powder with a purity of ≥98% (GC) , and is stored at room temperature (preferably <15 °C in a cool, dark place) [2].

Why Generic Substitution Fails: The Critical Role of the Boc-Protected Mesylate in 1-Boc-3-Methanesulfonyloxyazetidine (141699-58-3)


Attempting to substitute 1-Boc-3-Methanesulfonyloxyazetidine with closely related analogs—such as the corresponding 3-hydroxy, 3-chloro, or 3-tosylate derivatives—introduces significant variability in reaction outcomes, including lower yields, altered regioselectivity, and incompatibility with subsequent synthetic steps. The mesylate group offers an optimal balance of leaving group ability and stability, enabling clean nucleophilic displacements under mild conditions while preserving the acid-labile Boc protecting group [1]. In contrast, 3-haloazetidines often require harsher conditions or metal catalysis, which can lead to unwanted side reactions or deprotection. Furthermore, the Boc group is essential for downstream orthogonal deprotection strategies, making this compound uniquely suited for multistep pharmaceutical syntheses .

Quantitative Performance Evidence for 1-Boc-3-Methanesulfonyloxyazetidine (141699-58-3): Differentiated Synthesis Yields and Purity Benchmarks


Near-Quantitative Synthesis Yield of 1-Boc-3-Methanesulfonyloxyazetidine from N-Boc-3-hydroxyazetidine

The synthesis of 1-Boc-3-Methanesulfonyloxyazetidine via mesylation of N-Boc-3-hydroxyazetidine achieves a 100% yield under optimized conditions, as demonstrated in a patent example by Eisai R&D Management Co., Ltd. . In contrast, a separate procedure reported in US Patent US07872031B2 yields only 36% under different reaction conditions , underscoring the critical importance of reaction parameter selection. This quantitative difference directly impacts procurement decisions, as laboratories requiring high yields for downstream applications will prefer the 100% yield protocol.

Organic synthesis Process chemistry Pharmaceutical intermediates

High Purity Specification (≥98% by GC) for 1-Boc-3-Methanesulfonyloxyazetidine Across Multiple Reputable Suppliers

The compound is consistently available with a purity of ≥98% (GC) from major suppliers such as ChemImpex and >98.0% (GC) from TCI America [1]. ChemScene offers a purity of ≥99.0% . This level of purity ensures reliable performance in subsequent synthetic transformations. In comparison, less common azetidine derivatives, such as tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, are often supplied at lower purity (e.g., 95%) .

Quality control Analytical chemistry Pharmaceutical intermediates

Established Utility of 3-Azetidinyl Mesylates as Key Intermediates for Diverse 3-Substituted Azetidines

A foundational study demonstrated that 3-azetidinyl mesylates serve as general precursors for a range of pharmacologically relevant 3-substituted azetidines, including 3-amino-, 3-cyano-, and 3-guanidinoazetidines, as well as azetidine-3-carboxylic acids [1]. This versatility is not shared by all leaving groups; for example, 3-chloroazetidines may require transition metal catalysis , and 3-iodoazetidines are prone to elimination or require specialized lithiation conditions [2].

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Boc Protection Enables Orthogonal Deprotection in Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group in 1-Boc-3-Methanesulfonyloxyazetidine is stable under the basic and nucleophilic conditions used for mesylate displacement but is readily cleaved under mild acidic conditions (e.g., TFA or HCl) [1]. This orthogonality is critical for multistep syntheses where other protecting groups (e.g., benzyl, Fmoc) are present. In contrast, N-benzyl or N-benzhydryl protected analogs require harsher hydrogenolysis conditions, which may not be compatible with sensitive functional groups [2].

Protecting group strategy Peptide chemistry Drug discovery

Optimal Research and Industrial Use Cases for 1-Boc-3-Methanesulfonyloxyazetidine (CAS 141699-58-3)


Synthesis of 3-Aminoazetidine Derivatives for Pharmaceutical Lead Optimization

1-Boc-3-Methanesulfonyloxyazetidine is an ideal starting material for introducing primary or secondary amines at the C3 position of the azetidine ring via straightforward nucleophilic substitution. This transformation is foundational for generating diverse libraries of 3-aminoazetidines, a privileged scaffold in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and other therapeutic agents . The high yield and purity of the mesylate ensure efficient parallel synthesis and reliable SAR studies.

Process-Scale Manufacturing of Azetidine-Containing APIs

The near-quantitative yield (100%) achievable in the mesylation step under optimized conditions makes this compound attractive for process chemistry applications. Minimizing yield loss early in a synthetic sequence is crucial for controlling cost of goods (COGS) in active pharmaceutical ingredient (API) manufacturing. The compound's stability at room temperature simplifies storage and handling in a manufacturing environment [1].

Construction of Orthogonally Protected Azetidine Building Blocks for PROTACs and ADCs

The combination of a Boc-protected amine and a mesylate leaving group allows for sequential functionalization of the azetidine core without interference. The Boc group can be removed under acidic conditions to reveal a free amine for conjugation to linkers, while the mesylate can be displaced with various nucleophiles to introduce targeting ligands. This orthogonality is particularly valuable in the synthesis of bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs) .

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